![molecular formula C8H10F3N3OS B11169416 2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11169416.png)
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-Dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound with the molecular formula C8H10F3N3OS It is characterized by the presence of a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with a suitable trifluoromethylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- N-(2-thienylmethyl)-2-(trifluoromethyl)benzamide
Uniqueness
2,2-Dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific trifluoromethyl-thiadiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10F3N3OS |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C8H10F3N3OS/c1-7(2,3)4(15)12-6-14-13-5(16-6)8(9,10)11/h1-3H3,(H,12,14,15) |
InChI Key |
LHQMBRFVWPLASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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